molecular formula C7H16O3 B3052892 1-Propanol, 2,3-diethoxy- CAS No. 4756-20-1

1-Propanol, 2,3-diethoxy-

Cat. No.: B3052892
CAS No.: 4756-20-1
M. Wt: 148.2 g/mol
InChI Key: CCLNWKPQPZBSEI-UHFFFAOYSA-N
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Description

1-Propanol, 2,3-diethoxy-, also known as 2,3-Diethoxy-1-propanol, is an organic compound with the molecular formula C7H16O3. It is a type of alcohol characterized by the presence of two ethoxy groups attached to the first carbon of the propanol backbone. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-diethoxy- can be synthesized through the reaction of glycerol with diethyl ether in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-Propanol, 2,3-diethoxy- may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 2,3-diethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Simpler alcohols, hydrocarbons

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 1-Propanol, 2,3-diethoxy- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties and behavior of the compounds it interacts with. Its ethoxy groups can undergo hydrolysis or substitution reactions, leading to the formation of different products .

Comparison with Similar Compounds

    1-Propanol: A simpler alcohol with a single hydroxyl group.

    2,3-Diethoxy-1-butanol: Similar structure but with an additional carbon in the backbone.

    Glycerol diethyl ether: Another compound with ethoxy groups attached to a glycerol backbone.

Uniqueness: 1-Propanol, 2,3-diethoxy- is unique due to its specific arrangement of ethoxy groups and its ability to participate in a wide range of chemical reactions. Its properties make it a valuable compound in various applications, from organic synthesis to industrial production .

Properties

IUPAC Name

2,3-diethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-3-9-6-7(5-8)10-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLNWKPQPZBSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433361
Record name 1-Propanol, 2,3-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4756-20-1
Record name 1-Propanol, 2,3-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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